molecular formula C12H15F3N2O2 B12841753 Tert-butyl (4-amino-2-trifluoromethylphenyl)carbamate

Tert-butyl (4-amino-2-trifluoromethylphenyl)carbamate

Cat. No.: B12841753
M. Wt: 276.25 g/mol
InChI Key: XTIWDNLYADGPNL-UHFFFAOYSA-N
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Description

Tert-butyl (4-amino-2-trifluoromethylphenyl)carbamate is a chemical compound with the molecular formula C16H22F3N3O2. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound features a tert-butyl carbamate group attached to a phenyl ring, which is substituted with an amino group and a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-amino-2-trifluoromethylphenyl)carbamate typically involves the protection of an amino group using the tert-butoxycarbonyl (Boc) group. One common method involves reacting 4-amino-2-trifluoromethylphenol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-amino-2-trifluoromethylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (4-amino-2-trifluoromethylphenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (4-amino-2-trifluoromethylphenyl)carbamate primarily involves its role as a protecting group for amino functions. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can interact with biological targets, such as enzymes or receptors, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (4-amino-2-trifluoromethylphenyl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinctive electronic properties. This makes it particularly useful in medicinal chemistry for the development of drugs with enhanced metabolic stability and bioavailability .

Properties

Molecular Formula

C12H15F3N2O2

Molecular Weight

276.25 g/mol

IUPAC Name

tert-butyl N-[4-amino-2-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-9-5-4-7(16)6-8(9)12(13,14)15/h4-6H,16H2,1-3H3,(H,17,18)

InChI Key

XTIWDNLYADGPNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)N)C(F)(F)F

Origin of Product

United States

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